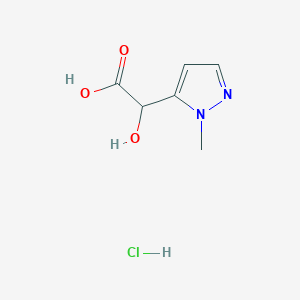

2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride

Description

2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid hydrochloride is a pyrazole-derived compound featuring a methyl substituent at position 3 of the pyrazole ring and a hydroxyl group on the adjacent carbon of the acetic acid chain. Its hydrochloride salt form enhances water solubility, making it relevant in pharmaceutical and chemical synthesis applications. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

IUPAC Name |

2-hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c1-8-4(2-3-7-8)5(9)6(10)11;/h2-3,5,9H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSPJNDASBYSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride typically involves the reaction of 2-methylpyrazole with glyoxylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The hydrochloride salt is then formed by treating the free acid with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic substitution reactions are carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(2-methylpyrazol-3-yl)acetic acid.

Reduction: Formation of 2-hydroxy-2-(2-methylpyrazol-3-yl)ethanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and additional functional groups, which influence physicochemical properties and applications. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Molecular weight calculated based on formula C7H10ClN2O3.

†Inferred from analogous compounds in .

Key Observations:

Biological Activity

2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid; hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is primarily studied for its potential as an enzyme inhibitor and its anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Formula: C6H8N2O3·HCl

IUPAC Name: 2-hydroxy-2-(2-methylpyrazol-3-yl)acetic acid; hydrochloride

CAS Number: 2243520-76-3

The primary mechanism of action for 2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid; hydrochloride involves the inhibition of specific enzymes. It binds to the active sites of enzymes, thereby preventing substrate access and leading to reduced biological activity associated with those enzymes. This inhibition can result in decreased inflammation and pain relief, making it a candidate for therapeutic applications in pain management.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been evaluated in various animal models for its ability to reduce inflammation markers and alleviate pain. In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a marked reduction in edema compared to control groups, suggesting effective analgesic properties.

Enzyme Inhibition

The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that 2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid; hydrochloride could significantly inhibit COX-1 and COX-2 activities, leading to decreased prostaglandin synthesis.

Case Study 1: Pain Management in Animal Models

A study published in Pharmacology Research evaluated the efficacy of this compound in managing pain associated with arthritis. The results indicated that treatment with the hydrochloride form led to significant reductions in pain scores as measured by behavioral assessments (e.g., paw withdrawal latency).

Case Study 2: Inhibition of Inflammatory Cytokines

Another investigation focused on the compound's effect on inflammatory cytokine production. The study found that treatment with 2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid; hydrochloride resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 2-Hydroxy-2-(3-methylpyrazol-4-yl)acetic acid | Pyrazole Derivative | COX inhibition |

| 2-Hydroxy-2-(1-methylpyrazol-5-yl)acetic acid | Pyrazole Derivative | Anti-inflammatory |

| 2-Hydroxy-2-(4-methylpyrazol-2-yl)acetic acid | Pyrazole Derivative | Analgesic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.